molecular formula C8H10N2O3 B3004897 Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate CAS No. 1147294-72-1

Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B3004897
CAS No.: 1147294-72-1
M. Wt: 182.179
InChI Key: ZNCOGQITVSLMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Characterization

  • Regioselective Covalent Hydration : Studies show that derivatives of pyrimidine-5-carboxylic acid, including the 4,6-dimethyl variant, exhibit unique regioselective covalent hydration properties. This hydration occurs selectively at different ring positions, depending on the methyl substitution pattern (Kress, 1994).

  • Characterization in Polymer Synthesis : Research into novel semiconducting polymers has utilized derivatives of 4,6-dimethylpyrimidines, demonstrating their utility in generating resonance-stabilized carbanions for aldol condensation reactions (Gunathilake et al., 2013).

Medicinal Chemistry and Antimicrobial Properties

  • Antimicrobial Compound Synthesis : A series of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, including derivatives of 4,6-dimethylpyrimidines, were synthesized and exhibited significant antibacterial and antifungal activities (Shastri & Post, 2019).

Food and Beverage Industry

  • Role in Food and Beverages : Methylglyoxal, an alpha-oxoaldehyde, forms advanced glycation end-products with arginine and lysine in proteins. These end-products include derivatives related to 4,6-dimethylpyrimidines and are found in foodstuffs and beverages, linking to diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Molecular Chemistry

  • Study of Cocrystals : Research into cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids has provided insights into hydrogen bonding and molecular interactions (Rajam et al., 2018).

  • Diazo Coupling Reactions : Investigations into the diazo coupling reactions of pyrimidines, including 4,6-dimethyl derivatives, have provided valuable information on their reactivity and potential applications in synthetic chemistry (Hurst, 1983).

  • Chemical Equilibria and Structures : The study of chemical equilibria in N-heterocycles containing amide linkages, including 4,6-dimethylpyrimidine derivatives, has contributed to a better understanding of molecular structures and electronic transitions (Masoud, Abd El Zaher Mostafa, Ahmed, & Abd El Moneim, 2003).

Mechanism of Action

The mechanism of action of “Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate” was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions of “Methyl 2-hydroxy-4,6-dimethylpyrimidine-5-carboxylate” research could potentially be developed as neuroprotective and anti-neuroinflammatory agents . This is based on the promising neuroprotective and anti-inflammatory properties observed in the study .

Properties

IUPAC Name

methyl 4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-6(7(11)13-3)5(2)10-8(12)9-4/h1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCOGQITVSLMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.